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Compound of Interest

Compound Name: GDC-0575

Cat. No.: B607621 Get Quote

For Researchers, Scientists, and Drug Development Professionals

GDC-0575, also known as ARRY-575 and RG7741, is a potent and highly selective, orally

bioavailable small-molecule inhibitor of checkpoint kinase 1 (Chk1).[1][2] Chk1 is a critical

serine/threonine kinase involved in the DNA damage response, primarily responsible for cell

cycle arrest to allow for DNA repair. By inhibiting Chk1, GDC-0575 can override this checkpoint,

leading to mitotic catastrophe and apoptosis in cancer cells, particularly when used in

combination with DNA-damaging chemotherapeutic agents.[3][4] This technical guide provides

a comprehensive overview of the chemical properties and synthesis of GDC-0575.

Chemical Properties
GDC-0575 is a complex heterocyclic molecule. Its key chemical and physical properties are

summarized in the table below for easy reference.
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Property Value

IUPAC Name

(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-

pyrrolo[2,3-b]pyridin-3-

yl)cyclopropanecarboxamide[5]

Molecular Formula C16H20BrN5O (Free base)[2][6]

C16H21BrClN5O (Monohydrochloride)[1][7][8]

Molecular Weight 378.27 g/mol (Free base)[2][6][9]

414.73 g/mol (Monohydrochloride)[1][7][8]

CAS Number 1196541-47-5 (Free base)[2][5][6]

1196504-54-7 (Monohydrochloride)[1][7][8]

SMILES String
O=C(C1CC1)NC2=CNC3=NC=C(Br)C(N4C--

INVALID-LINK--CCC4)=C32[2][8]

Solubility DMSO: ≥ 60 mg/mL[8][10]

Ethanol: ~11 mg/mL[9]

Water: Insoluble[9]

Appearance Light yellow to yellow solid[2]

IC50 1.2 nM for Chk1[1][2][6][7][8][9]

Synthesis of GDC-0575
The synthesis of GDC-0575 is a multi-step process, starting from the readily available 7-

azaindole. A key intermediate in this synthesis is 5-bromo-4-chloro-3-nitro-7-azaindole. The

overall manufacturing process has been optimized to be efficient and scalable.

Synthesis of Key Intermediate: 5-bromo-4-chloro-3-nitro-
7-azaindole
An efficient and highly regioselective synthesis for this key intermediate has been developed,

starting from 7-azaindole.[1][9][11]
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Experimental Protocol:

N-Oxide Formation: 7-azaindole is treated with meta-chloroperoxybenzoic acid (m-CPBA) in

ethyl acetate to form 1H-pyrrolo[2,3-b]pyridine 7-oxide.

Chlorination: The resulting N-oxide is then reacted with methanesulfonyl chloride (MsCl) in

dimethylformamide (DMF) to regioselectively yield 4-chloro-1H-pyrrolo[2,3-b]pyridine.[9]

Nitration: The 4-chloro-7-azaindole is subsequently nitrated using a mixture of nitric acid and

sulfuric acid to produce 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Bromination: The final step to the key intermediate involves a highly regioselective

bromination using N-bromosuccinimide (NBS) in the presence of sodium acetate in acetic

acid to afford 5-bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine.[11] This process is

designed to be operationally simple, with each product isolated via direct crystallization.[1][9]

Final Synthetic Steps to GDC-0575
The conversion of the key intermediate to GDC-0575 involves a nucleophilic aromatic

substitution, reduction of the nitro group, and subsequent amidation.

Experimental Protocol:

Nucleophilic Aromatic Substitution: The 5-bromo-4-chloro-3-nitro-7-azaindole intermediate is

reacted with (R)-tert-butyl (piperidin-3-yl)carbamate in the presence of a base such as N,N-

diisopropylethylamine (DIPEA) in a solvent like 2-methyltetrahydrofuran (2-MeTHF). This

step substitutes the chlorine at the C4 position.

Nitro Group Reduction: The nitro group of the resulting compound is then chemoselectively

hydrogenated to an amino group. This is a critical step, as the bromine substituent must

remain intact. A metal-modified platinum catalyst in the presence of N-methylmorpholine is

effective for this transformation. The resulting amino-azaindole is highly sensitive to oxygen.

Amidation: Due to the instability of the amino-azaindole, it is immediately quenched in the

same reaction vessel with cyclopropanecarbonyl chloride after the hydrogen is purged with

nitrogen. This forms the final amide bond.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubs.acs.org/doi/pdf/10.1021/acs.oprd.7b00060
https://pubs.acs.org/doi/10.1021/acs.oprd.7b00060
https://www.researchgate.net/publication/315900549_Highly_Regioselective_and_Practical_Synthesis_of_5-Bromo-4-chloro-3-nitro-7-azaindole
https://pubs.acs.org/doi/pdf/10.1021/acs.oprd.7b00060
https://www.benchchem.com/product/b607621?utm_src=pdf-body
https://www.benchchem.com/product/b607621?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deprotection and Crystallization: The tert-butoxycarbonyl (Boc) protecting group on the

piperidine nitrogen is removed under acidic conditions. The final product, GDC-0575, is then

crystallized as a toluene solvate to yield a highly pure product.

Intermediate Synthesis Final Product Synthesis
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Figure 1: Synthetic Workflow for GDC-0575

Signaling Pathways and Mechanism of Action
GDC-0575 exerts its therapeutic effect by modulating key signaling pathways involved in cell

cycle control and inflammation.

Inhibition of the Chk1-Mediated DNA Damage Response
In response to DNA damage, often induced by chemotherapy, the ATR kinase activates Chk1.

Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases. This prevents the

dephosphorylation and activation of cyclin-dependent kinases (CDKs), leading to cell cycle

arrest in the S and G2/M phases, which allows time for DNA repair. GDC-0575 directly inhibits

Chk1, preventing the phosphorylation of Cdc25. This leads to the premature activation of

CDKs, forcing the cell to enter mitosis with damaged DNA, ultimately resulting in apoptosis.
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Figure 2: GDC-0575 Inhibition of the Chk1 Signaling Pathway

Modulation of Inflammatory Pathways
Recent studies have also elucidated a role for GDC-0575 in modulating inflammatory

responses, particularly in the context of colitis and colitis-associated cancer. GDC-0575 has
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been shown to inhibit the expression of the chemokine CCL2. This, in turn, reduces the

infiltration of CCR2-positive macrophages into tissues. The reduced macrophage infiltration

leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and

IL-1β, and an increase in the anti-inflammatory cytokine IL-10.[10][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.researchgate.net/publication/315900549_Highly_Regioselective_and_Practical_Synthesis_of_5-Bromo-4-chloro-3-nitro-7-azaindole
https://www.targetmol.com/compound/gdc0575%20monohydrochloride
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/chk1-inhibitor-gdc-0575
https://pubmed.ncbi.nlm.nih.gov/17674813/
https://pubmed.ncbi.nlm.nih.gov/17674813/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB83142374.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB83142374.htm
https://www.medchemexpress.com/GDC-0575.html
https://pubs.acs.org/doi/abs/10.1021/acs.oprd.7b00060
https://eureka.patsnap.com/patent-CN104387384A
https://pubs.acs.org/doi/pdf/10.1021/acs.oprd.7b00060
https://www.selleckchem.com/products/gdc-0575.html
https://pubs.acs.org/doi/10.1021/acs.oprd.7b00060
https://asianpubs.org/index.php/ajchem/article/download/25_15_37/8141
https://www.benchchem.com/product/b607621#gdc-0575-chemical-properties-and-synthesis
https://www.benchchem.com/product/b607621#gdc-0575-chemical-properties-and-synthesis
https://www.benchchem.com/product/b607621#gdc-0575-chemical-properties-and-synthesis
https://www.benchchem.com/product/b607621#gdc-0575-chemical-properties-and-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607621?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

